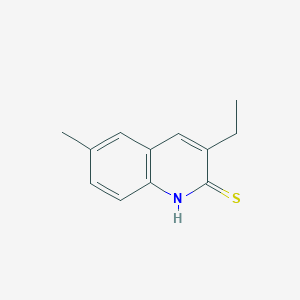

3-Ethyl-6-methylquinoline-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

3-ethyl-6-methyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H13NS/c1-3-9-7-10-6-8(2)4-5-11(10)13-12(9)14/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

ZLSPZGIQMROUIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=CC(=C2)C)NC1=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 6 Methylquinoline 2 Thiol and Its Structural Analogues

Strategies for the Construction of the Quinoline-2-thiol (B7765226) Core

The synthesis of quinoline-2-thiols can be broadly approached in two ways: constructing the substituted quinoline (B57606) ring system first, followed by introduction of the thiol group, or incorporating the sulfur atom during the ring-forming process.

Multi-Step Organic Synthesis Approaches for Quinoline Derivatives

The foundational step in synthesizing complex quinolines often involves established name reactions that build the core heterocyclic structure from simpler acyclic or aromatic precursors. These methods offer versatility in introducing various substituents onto the quinoline ring.

Several classical methods for quinoline synthesis remain fundamental in organic chemistry:

Skraup Synthesis : This is one of the earliest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes or ketones) reacting with anilines in the presence of a Lewis or Brønsted acid. mdpi.com

Friedländer Synthesis : This reaction provides a straightforward route to substituted quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com The versatility of this method allows for a wide variety of substituents to be incorporated onto the final quinoline product. mdpi.com

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.org

These foundational syntheses typically produce quinolinones or other quinoline derivatives that require subsequent functionalization to introduce the C2-thiol group.

Direct Thiolation and Thionation Routes for Quinoline-2-thiols

More direct methods focus on introducing the sulfur functionality onto a pre-formed quinoline ring or its immediate precursor. These modern approaches often provide higher regioselectivity and milder reaction conditions.

| Method | Precursor | Reagent | Position Functionalized | Key Features |

| Deoxygenative C-H Functionalization | Quinoline N-Oxide | Thiourea (B124793)/Tf₂O | C2 | High regioselectivity, metal-free, mild conditions. acs.org |

| Nucleophilic Substitution | Halogenated Quinoline | Thiourea | C2/C4 | Selective substitution depending on conditions. mdpi.com |

| Electrochemical Thiolation | Quinoline | Thiols/Disulfides | C3 | High atom economy, direct C-H conversion. rsc.org |

Deoxygenative C-H Functionalization of Quinoline N-Oxides with Thiourea

A highly effective and regioselective modern method for synthesizing quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline N-oxides. nih.gov In this process, readily available quinoline N-oxides are activated with an agent such as triflic anhydride (B1165640) (Tf₂O). organic-chemistry.org This activation facilitates a nucleophilic attack by thiourea at the C2 position of the quinoline ring. acs.org A subsequent rearrangement and elimination cascade yields the corresponding quinoline-2-thione with excellent regioselectivity and in good to high yields. organic-chemistry.orgnih.gov

This protocol is valued for its experimental simplicity, broad functional group tolerance, and metal-free conditions. acs.org A significant advantage is the ability to perform the reaction as a one-pot procedure, starting directly from the parent quinoline, which is oxidized to the N-oxide in situ and then converted to the quinoline-2-thione without isolation of the intermediate. organic-chemistry.org The mechanism is believed to involve the formation of an isothiuronium (B1672626) triflate intermediate, which then undergoes cyclization and aromatization to furnish the final product. acs.org

Reactions Involving Halogenated Quinoline Precursors with Thiourea

The reaction of halogenated quinolines with thiourea serves as a classical and effective method for introducing a thiol group. mdpi.com The carbon-halogen bond in haloquinolines, particularly at the C2 and C4 positions, is activated towards nucleophilic aromatic substitution. Thiourea acts as a sulfur nucleophile, initially forming an S-alkylisothiouronium salt intermediate. rsc.orgpearson.com This intermediate is then hydrolyzed, typically under alkaline conditions, to yield the quinoline-2-thiol. mdpi.com

For instance, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea can be controlled to achieve selective substitution. mdpi.com Using a 1:1 molar ratio of the dichloroquinoline and thiourea in refluxing ethanol (B145695) leads to the preferential substitution of the chlorine atom at the C4 position. However, by increasing the molar ratio of thiourea to 3:1 and using a higher boiling solvent like DMF, substitution at both C2 and C4 can be achieved, or conditions can be optimized to favor the formation of the 4-sulfanylquinoline-2(1H)-thione. mdpi.com This highlights the importance of reaction conditions in directing the regioselectivity of the substitution.

Electrochemical Methods for C3-Thiolation

Electrochemical synthesis has emerged as a green and efficient strategy for C-H functionalization. An electrochemical method has been developed for the selective C3-thiolation of quinoline compounds. rsc.orgdntb.gov.ua This approach offers high atom economy and avoids the need for pre-functionalized starting materials by directly converting a C-H bond. rsc.org

In this transformation, various aryl, alkyl, or heteroaryl thiols can be coupled with quinolines in an undivided electrochemical cell. rsc.org The reaction is believed to proceed via the cathodic reduction of the quinoline, which is then intercepted by thiols or disulfides to form the C-S bond at the C3 position. rsc.org The presence of an additive like BF₃·OEt₂ has been found to be crucial for the success of this transformation. rsc.orgresearchgate.net This method provides a powerful tool for accessing C3-thiolated quinolines, which are distinct from the C2-thiol isomers that are the primary focus of other methods discussed.

Synthesis of 3-Ethyl-6-methylquinoline-2-thiol

Step 1: Synthesis of 3-Ethyl-6-methylquinolin-2(1H)-one

The Friedländer synthesis is well-suited for this purpose. The reaction would involve the condensation of 2-amino-5-methylacetophenone with ethyl 3-oxopentanoate .

Reactant 1: 2-amino-5-methylacetophenone . This provides the benzene (B151609) ring, the nitrogen atom, and the C2-carbon (from the acetyl methyl group) of the quinoline core, along with the methyl group at the C6 position.

Reactant 2: Ethyl 3-oxopentanoate . This β-keto ester provides the remaining atoms for the pyridine (B92270) ring, including the C3-ethyl group and the C4-carbon. The carbonyl group of the keto ester will form the C2-oxo functionality of the quinolinone intermediate.

The reaction is typically catalyzed by an acid or a base and driven by the removal of water, leading to the formation of the heterocyclic ring system of 3-Ethyl-6-methylquinolin-2(1H)-one .

Step 2: Thionation of 3-Ethyl-6-methylquinolin-2(1H)-one

The resulting quinolin-2-one intermediate can be converted to the desired quinoline-2-thiol (which exists in tautomeric equilibrium with the thione form) via a thionation reaction. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov

The reaction involves heating the quinolin-2-one with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. nih.gov The reagent efficiently replaces the carbonyl oxygen atom with a sulfur atom to yield the final product, This compound . The product will exist as a tautomeric mixture of the thiol and the more stable 3-ethyl-6-methylquinoline-2(1H)-thione.

This proposed pathway utilizes robust and well-understood chemical transformations to provide a reliable route to the target compound.

Elaboration from Substituted Quinoline Intermediates

The construction of the this compound molecule can be achieved through the strategic functionalization of pre-existing substituted quinoline intermediates. A common approach involves the use of 2-chloroquinoline (B121035) derivatives, which serve as versatile precursors for introducing the thiol group at the 2-position.

For instance, the synthesis can commence from 2-chloro-3-formyl-6-methylquinoline. This intermediate can be reacted with a thiouronium salt or an appropriate sulfur nucleophile to introduce the thiol functionality. Subsequent reduction of the formyl group at the 3-position to an ethyl group would yield the target compound. Another viable route starts with ethyl 2-chloro-6-methylquinoline-3-carboxylate. nih.gov The chloro group can be displaced by a sulfur nucleophile, followed by the reduction of the ester at the 3-position to the corresponding ethyl group, thus completing the synthesis of this compound.

A novel method for the synthesis of quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride. organic-chemistry.orgacs.org This approach offers high regioselectivity and yields, providing a direct route to the quinoline-2-thione core structure. organic-chemistry.orgacs.org Further alkylation at the 3-position would be necessary to arrive at the desired product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing reaction times and by-product formation. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants.

For example, in the synthesis of trifluoromethylated biaryl compounds, the choice of solvent was found to be critical, with 1,2-dichloroethane (B1671644) (DCE) providing the highest yield compared to dichloromethane (B109758) (DCM), acetonitrile (B52724), or THF. researchgate.net Lowering the catalyst loading or the reaction temperature resulted in decreased yields. researchgate.net Similarly, in the deoxygenative C2-heteroarylation of quinoline N-oxides, it was discovered that the reaction proceeded more efficiently in the absence of a base, with lower temperatures leading to a moderate increase in yield. researchgate.net

The following table illustrates the impact of different solvents on the yield of a model reaction, highlighting the importance of solvent selection in process optimization.

| Solvent | Yield (%) |

| 1,2-dichloroethane (DCE) | High |

| Dichloromethane (DCM) | Moderate |

| Acetonitrile | Low |

| Tetrahydrofuran (THF) | Low |

This table is a generalized representation based on findings for similar reactions and is for illustrative purposes.

Green Chemistry Approaches in Quinoline-Thiol Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govwjpr.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. amazonaws.comorganic-chemistry.org This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.govmdpi.com For instance, the synthesis of N-((substituted)carbamothioyl)-2,4-dimethylquinoline-3-carboxamide derivatives was achieved using a microwave-assisted method. researchgate.net This approach offers a rapid and efficient route to these compounds. researchgate.net

Catalytic Methodologies Utilizing Recyclable Catalysts

The development of recyclable catalysts is a cornerstone of green chemistry, as it allows for the repeated use of the catalyst, reducing both cost and waste. acs.orgresearchgate.net Nanocatalysts, in particular, have shown great promise due to their high surface area and reactivity. nih.govacs.org

Copper Nanoparticles Grafted on Carbon Microspheres (Cu-NP/C) Catalysis

A novel and efficient heterogeneous catalyst system involves copper nanoparticles grafted onto carbon microspheres (Cu-NP/C). rsc.orgrsc.org This catalyst has been successfully utilized in the one-pot, multi-component synthesis of hexahydroquinoline derivatives. rsc.orgrsc.org The Cu-NP/C catalyst is synthesized from a low-cost and readily available styrene-based cation exchange resin loaded with Cu²⁺ ions, which is then carbonized. rsc.orgrsc.org This method is not only facile and economical but also produces a catalyst that is easily separable and reusable, making it an attractive option for large-scale applications. rsc.orgrsc.orgresearchgate.net The catalyst has demonstrated excellent activity and can be recycled multiple times without a significant loss of performance. nih.gov

The following table summarizes the key features of the Cu-NP/C catalyst.

| Feature | Description |

| Catalyst Composition | Copper nanoparticles supported on carbon microspheres. rsc.orgrsc.org |

| Synthesis | Prepared by carbonizing a copper ion-loaded cation exchange resin. rsc.orgrsc.org |

| Advantages | Low-cost, facile synthesis, high catalytic efficiency, easy separation, and reusability. rsc.orgrsc.org |

| Applications | One-pot synthesis of hexahydroquinoline derivatives. rsc.orgrsc.org |

Organocatalysis (e.g., L-Proline)

In the pursuit of greener and more sustainable chemical processes, organocatalysis has emerged as a powerful tool, avoiding the use of often toxic and expensive metal catalysts. L-proline, a naturally occurring amino acid, has been identified as a versatile and environmentally friendly organocatalyst for the synthesis of various heterocyclic compounds, including quinoline derivatives. researchgate.net

The catalytic action of L-proline typically involves its secondary amine participating in the formation of enamine or iminium ion intermediates with carbonyl substrates. This activation facilitates a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions, which are often key steps in the construction of complex molecular architectures. In the context of quinoline synthesis, L-proline can catalyze condensation reactions that lead to the formation of the pyridine ring fused to the benzene moiety. For instance, multicomponent reactions (MCRs) for the synthesis of pyrimidoquinolines, structural analogs of quinoline-thiols, have been effectively catalyzed by L-proline, highlighting its utility in creating fused heterocyclic systems under mild conditions. researchgate.net While direct synthesis of this compound using L-proline is not extensively documented, the principles of L-proline catalysis are broadly applicable to the synthesis of its precursors and structural analogs.

Supramolecular Catalysis (e.g., β-cyclodextrin)

Supramolecular catalysis represents another frontier in green chemistry, where non-covalent interactions are harnessed to accelerate chemical reactions. β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units, is a prominent supramolecular catalyst. nih.govnih.gov It possesses a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate nonpolar guest molecules in aqueous media, mimicking an enzymatic active site. nih.gov

This encapsulation has profound effects on chemical reactivity. By bringing reactants into close proximity within its cavity, β-CD can increase effective molarity and stabilize transition states, leading to significant rate enhancements. mdpi.com Furthermore, the chiral environment of the cavity can induce stereoselectivity in certain reactions. The use of β-CD is particularly advantageous as it is non-toxic, biodegradable, and often allows reactions to be performed in water, the greenest of solvents. nih.govrac.ac.in

The synthesis of quinoline derivatives has been successfully achieved using β-CD as a catalyst. rac.ac.in For example, one-pot reactions involving an aryl amine, an aryl aldehyde, and pyruvic acid have been shown to produce substituted quinolines efficiently in water under reflux. rac.ac.in Similarly, the synthesis of fused systems like pyrimido[4,5-b]quinoline-diones has been effectively catalyzed by β-CD, which facilitates the multi-component condensation of anilines, barbituric acids, and aldehydes in water. nih.gov

Table 1: Examples of β-Cyclodextrin Catalyzed Synthesis of Quinoline Analogs

| Reactants | Product Type | Catalyst | Solvent | Conditions | Yield | Reference |

| Aryl Aldehyde, Pyruvic Acid, Aniline | Substituted Quinoline | β-Cyclodextrin | Water | Reflux, 10-24 hrs | Not Specified | rac.ac.in |

| Anilines, (Thio)barbituric Acids, Aldehydes | 5-Aryl-pyrimido[4,5-b]quinoline-diones | β-Cyclodextrin (10 mol%) | Water | 80 °C, 4-5 h | Good to Excellent | nih.gov |

| Aromatic Aldehydes, Acetophenone, Malononitrile, Ammonium Acetate (B1210297) | 2-Amino-4,6-diphenylnicotinonitriles | β-Cyclodextrin (10 mol%) | Water | 90 °C, 2 h | Not Specified | nih.gov |

Derivatization Strategies from this compound

The thiol group at the C2 position of the quinoline ring is a versatile functional handle for a wide array of chemical transformations. Its nucleophilic nature allows for the synthesis of various sulfur-substituted derivatives and serves as a strategic point for the construction of fused heterocyclic systems.

Synthesis of Sulfur-Substituted Quinoline Derivatives

The thiol (-SH) group, or its tautomeric thione (-C=S) form, is highly nucleophilic and can readily react with electrophiles. This reactivity allows for the straightforward synthesis of a variety of sulfur-substituted quinolines. Common derivatization strategies include S-alkylation, S-acylation, and addition reactions. For instance, the reaction of a quinoline-thiol with alkyl halides leads to the formation of 2-(alkylthio)quinolines.

Another important class of derivatives are thioureas. While typically synthesized from amino precursors, these structures highlight the incorporation of sulfur-containing moieties onto the quinoline scaffold. For example, the reaction of 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate in boiling ethanol yields the corresponding N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea. nih.gov This type of transformation demonstrates a pathway to sulfur-functionalized quinolines that are of interest for their biological activities.

Preparation of Fused Heterocyclic Systems Containing the Quinoline Moiety

The strategic placement of functional groups on the quinoline-2-thiol core enables its use as a scaffold for building more complex, fused polycyclic systems. These fused heterocycles often exhibit unique pharmacological and electronic properties.

Fusing a pyrimidine (B1678525) ring to the quinoline core results in pyrimidoquinolines, a class of compounds with significant biological relevance. bohrium.comresearchgate.net The synthesis of these systems can be achieved by reacting a suitably functionalized quinoline with reagents that provide the necessary atoms for the pyrimidine ring. The synthesis of pyrimido[5,4-c]quinolines, for example, can be accomplished through the cyclization of 3,4-difunctionalized quinolines. bohrium.com The thione group in a quinoline-2-thione can act as a key functional group in cyclocondensation reactions with compounds like barbituric acid or its derivatives to form the fused pyrimidine ring, often under thermal or acid-catalyzed conditions. nih.gov These synthetic routes provide access to a wide variety of pyrimidoquinoline derivatives. researchgate.netrsc.org

The introduction of selenium, a heavier chalcogen analog of sulfur, into the quinoline framework leads to selenoloquinolines. These compounds are of interest for their potential pharmacological activities. The synthesis of selenolo[2,3-b]quinolines has been achieved through several routes. One approach involves starting with a 2-chloro-3-cyanoquinoline derivative, which upon reaction with a selenium nucleophile like sodium hydroselenide (NaSeH), can undergo cyclization to form the fused selenophene (B38918) ring. researchgate.net

Another documented pathway begins with diquinolinyl diselenide or a quinoline-2(1H)-selenone precursor. Reaction with reagents such as chloroacetonitrile (B46850) or chloroacetamide can initiate a sequence of substitution and cyclization to yield the selenolo[2,3-b]quinoline core. researchgate.net These methods provide a reliable means to construct these selenium-containing heterocyclic systems, which can be further elaborated into more complex pentacyclic structures. researchgate.net

Table 2: Summary of Fused Heterocyclic Systems from Quinoline Precursors

| Quinoline Precursor | Reagent(s) | Fused System | Reference |

| 3,4-Difunctionalized Quinoline | Various | Pyrimido[5,4-c]quinoline | bohrium.com |

| 2-Chloro-3-cyano-tetrahydroquinoline | NaSeH, then Chloroacetamide | Selenolo[2,3-b]tetrahydroquinoline | researchgate.net |

| Diquinolinyl diselenide | Chloroacetonitrile | Selenolo[2,3-b]quinoline | researchgate.net |

Thiazole (B1198619) and Pyrazole (B372694) Derivatives

The nucleophilic character of the thiol group in this compound and the potential for functionalization of its quinoline core allow for the synthesis of various five-membered heterocyclic derivatives, including thiazoles and pyrazoles.

Thiazole Derivatives

A primary and well-established method for thiazole ring formation is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. synarchive.comchemicalbook.comorganic-chemistry.org For a starting material like this compound, the synthesis can be approached by first reacting it with a suitable α-haloketone.

A plausible synthetic route involves the S-alkylation of this compound with an α-haloketone, such as 2-bromoacetophenone, in a basic medium. The resulting intermediate, a quinolin-2-yl-thio-ketone, can then undergo acid-catalyzed cyclization and dehydration to yield the corresponding 2-(quinolin-2-ylthio)thiazole derivative. The reaction of various thioamides with α-haloketones is a general method for forming the thiazole ring. nih.govrsc.org

Another strategy involves converting the quinoline-2-thiol into a thiosemicarbazide (B42300). This can be achieved by first reacting the thiol with ethyl chloroacetate (B1199739) to form an ester, followed by treatment with hydrazine (B178648) hydrate (B1144303) to get the hydrazide, and then reacting with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized with reagents like ethyl bromoacetate (B1195939) or chloroacetone (B47974) to yield thiazolidinone or thiazole derivatives, respectively. researchgate.net

Table 1: Proposed Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Product Class | Typical Conditions |

|---|---|---|---|---|

| This compound | α-Haloketone (e.g., 2-bromoacetophenone) | Hantzsch Synthesis (via S-alkylation/cyclization) | 2-((3-Ethyl-6-methylquinolin-2-yl)thio)thiazoles | Step 1: Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone); Step 2: Acid catalyst (e.g., H2SO4), Heat |

| Quinoline-thiosemicarbazide intermediate | Ethyl bromoacetate | Cyclocondensation | Thiazolidinone-bridged quinolines | Basic medium, Ethanol, Reflux |

Pyrazole Derivatives

The synthesis of pyrazole derivatives attached to a quinoline scaffold can be achieved through several reliable methods, most of which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org A highly relevant approach begins with 2-mercaptoquinoline, a close analogue of the target compound.

This method involves a two-step process starting from this compound. First, the thiol is reacted with ethyl chloroacetate in the presence of a base to form the corresponding ester, ethyl 2-((3-ethyl-6-methylquinolin-2-yl)thio)acetate. This ester is then treated with hydrazine hydrate to produce the key intermediate, 2-((3-ethyl-6-methylquinolin-2-yl)thio)acetohydrazide. This hydrazide serves as the building block for the pyrazole ring.

The synthesized hydrazide can be reacted with a 1,3-dicarbonyl compound like acetylacetone (B45752) (2,4-pentanedione) under reflux to yield a 1-((quinolin-2-ylthio)acetyl)-3,5-dimethylpyrazole derivative. jocpr.com Alternatively, reacting the hydrazide with ethyl acetoacetate (B1235776) leads to the formation of a pyrazolone (B3327878) derivative, specifically 5-methyl-2-((quinolin-2-ylthio)acetyl)-2,4-dihydro-3H-pyrazol-3-one.

Table 2: Synthesis of Pyrazole Derivatives from a Hydrazide Intermediate

| Intermediate | Reactant | Resulting Product Class | Typical Conditions | Reported Yields (for analogues) |

|---|---|---|---|---|

| 2-((3-Ethyl-6-methylquinolin-2-yl)thio)acetohydrazide | Acetylacetone | 3,5-Dimethylpyrazole derivatives | Ethanol, Reflux, 8 hrs | Good |

| 2-((3-Ethyl-6-methylquinolin-2-yl)thio)acetohydrazide | Ethyl acetoacetate | Pyrazolone derivatives | Ethanol, Reflux, 8 hrs | Good |

Triazine and Triazole Derivatives

The construction of six-membered triazine rings and five-membered triazole rings linked to the this compound scaffold can be accomplished through various synthetic pathways, often leveraging the reactivity of the thiol group or its derivatives.

Triazine Derivatives

The synthesis of quinoline-triazine hybrids often employs 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a key starting material. The chlorine atoms on the triazine ring can be substituted sequentially by nucleophiles. A common strategy involves reacting cyanuric chloride with a quinoline-based nucleophile, such as 8-hydroxyquinoline, in a stepwise manner at controlled temperatures. scholarsresearchlibrary.com

To incorporate this compound, it could potentially act as a nucleophile, attacking the cyanuric chloride to displace one of the chlorine atoms. This reaction would likely be carried out in the presence of a base at low temperatures (0-5 °C) to achieve monosubstitution. The remaining chlorine atoms on the resulting 2-chloro-4,6-bis(quinolin-2-ylthio)-1,3,5-triazine intermediate could then be substituted by other amines or alcohols by increasing the reaction temperature. researchgate.net

Another approach involves the condensation of 2-chlorosubstituted quinoline-3-carbaldehydes with 4-amino-6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-ones. nih.gov This would require significant prior modification of the this compound starting material. A more direct route starts with 5,6-diphenyl-1,2,4-triazine-3-thiol, which is modified and then condensed with coumarin (B35378) compounds to yield quinolin-2-one derivatives containing a triazine moiety. impactfactor.org

Table 3: Proposed Synthesis of Triazine Derivatives

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Product Class | Typical Conditions |

|---|---|---|---|---|

| This compound | 2,4,6-Trichloro-1,3,5-triazine | Nucleophilic Aromatic Substitution | Substituted (quinolin-2-ylthio)triazines | Base (e.g., DIPEA, NaOH), Solvent (e.g., Acetone, THF), Stepwise temperature control (0 °C to 100 °C) |

Triazole Derivatives

A well-established method for synthesizing 1,2,4-triazole (B32235) rings involves the cyclization of thiosemicarbazide precursors. nih.govmdpi.com This pathway is highly applicable to quinoline-2-thiols. The synthesis begins similarly to the pyrazole route, by converting this compound into its corresponding hydrazide, 2-((3-ethyl-6-methylquinolin-2-yl)thio)acetohydrazide.

This hydrazide is then reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in ethanol to form a 1,4-disubstituted thiosemicarbazide. The subsequent cyclization of this thiosemicarbazide intermediate is achieved by refluxing in a basic solution (e.g., 2N NaOH). Acidification of the reaction mixture then precipitates the desired 5-((quinolin-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. mdpi.com

Another reported synthesis produces 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol through a four-step sequence starting from quinoline-2-carboxylic acid. nuph.edu.ua This involves esterification, reaction with hydrazine hydrate, formation of a potassium dithiocarbazinate salt with carbon disulfide in the presence of KOH, and finally, cyclization by refluxing with an excess of hydrazine hydrate. nuph.edu.ua

Table 4: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

| Intermediate | Reagents | Resulting Product Class | Typical Conditions | Reported Yields (for analogues) |

|---|---|---|---|---|

| 1-((Quinolin-2-ylthio)acetyl)-4-aryl-thiosemicarbazide | Base (e.g., NaOH aq.) | 5-((Quinolin-2-ylthio)methyl)-4-aryl-4H-1,2,4-triazole-3-thiol | Reflux, then acidification | 62-79% |

| Potassium 3-((quinolin-2-yl)carbonyl)dithiocarbazinate | Hydrazine hydrate | 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | Ethanol, Reflux | Good |

Compound Index

Chemical Reactivity and Transformation Studies of 3 Ethyl 6 Methylquinoline 2 Thiol

Reactivity of the Thiol Functional Group

The thiol group (-SH) attached to the quinoline (B57606) ring at the 2-position is the primary site of chemical reactivity. Its nucleophilic nature and susceptibility to oxidation are central to the transformations of 3-Ethyl-6-methylquinoline-2-thiol.

Nucleophilic Substitution Reactions

The thiol group of this compound can act as a nucleophile, participating in substitution reactions. While specific studies on this exact molecule are not prevalent, the general reactivity of thiols suggests it can react with various electrophiles. For instance, the reaction with alkyl halides would lead to the formation of the corresponding 2-(alkylthio)-3-ethyl-6-methylquinoline. The efficiency of such reactions is often enhanced by the use of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

General methodologies for the synthesis of sulfones often involve the nucleophilic substitution of alkyl halides or tosylates with sulfinates. organic-chemistry.org This highlights the utility of sulfur nucleophiles in forming C-S bonds.

Oxidation Pathways to Higher Sulfur Oxidation States

The sulfur atom in the thiol group is in its lowest oxidation state and is readily oxidized. The oxidation of thiols can lead to a variety of products, including sulfenic acids, sulfinic acids, and sulfonic acids, as well as sulfones derived from the corresponding thioethers.

The oxidation of thiols is a stepwise process. The initial product of the reaction of a thiol with an oxidizing agent like hydrogen peroxide is generally a sulfenic acid (RSOH). nih.govresearchgate.net These are often transient intermediates that can be further oxidized to sulfinic acids (RSO₂H) and then to the most stable sulfonic acids (RSO₃H). nih.govresearchgate.netresearchgate.net The stability of these intermediates can be influenced by steric factors. lookchem.com While there are no known enzymes to catalyze the reduction of sulfonic acids, sulfenic and sulfinic acids can be reduced back to thiols by certain enzymes. researchgate.net

The oxidation process is often base-catalyzed, with the rate depending on pH. nih.govresearchgate.net Various oxidizing agents, including hydrogen peroxide and peroxynitrite, can initiate the oxidation of thiols to these higher oxidation states. nih.gov

Table 1: Oxidation States of Sulfur in Thiol Derivatives

| Compound Type | General Formula | Oxidation State of Sulfur |

| Thiol | R-SH | -2 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

This table presents a simplified view of oxidation states.

Should this compound first undergo S-alkylation to form an alkylthioquinoline, the resulting sulfide (B99878) can be oxidized to a sulfone. Sulfones are valuable motifs in various fields and their synthesis is an active area of research. nih.gov Methods for preparing sulfones often involve the oxidation of sulfides or the reaction of sulfinates with electrophiles. organic-chemistry.org The synthesis of chiral allylic sulfones has been achieved with high enantioselectivity through rhodium-catalyzed hydrosulfonylation of allenes and alkynes. nih.gov Additionally, β-keto sulfones can be synthesized through various methods, including the reaction of alkynes with sodium sulfinates. researchgate.netorganic-chemistry.orgresearchgate.net

Disulfide Formation and Exchange Reactions

Thiols can be oxidized to form disulfides (RS-SR). This can occur through the reaction of a thiol with a sulfenic acid or through direct oxidation by various reagents. lookchem.comnih.gov The formation of both symmetrical and unsymmetrical disulfides is possible. nih.govorganic-chemistry.org A variety of methods exist for the synthesis of disulfides from thiols, including oxidation with dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI) or using hydrogen peroxide with an iodide catalyst. organic-chemistry.org The use of a polyoxometalate has also been shown to facilitate the oxidation of thiols to disulfides. nih.gov

Disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are also a characteristic feature of thiol chemistry. nih.gov

Table 2: Reagents for Disulfide Synthesis from Thiols

| Reagent | Conditions | Reference |

| 1-Chlorobenzotriazole (BtCl) | One-pot sequence for unsymmetrical disulfides | organic-chemistry.org |

| Hydrogen Peroxide / Iodide ion | Catalytic | organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) / Dichlorodioxomolybdenum(VI) | Catalytic | organic-chemistry.org |

| Polyoxometalate (H₃PMo₁₂O₄₀·nH₂O) | Color change indicates reaction | nih.gov |

| Sulfuryl Fluoride (SO₂F₂) / Base | "Redox-Click Chemistry" | chemrxiv.org |

S-Nitrosylation Chemistry

The thiol group can react with nitric oxide (NO) or other nitrosylating agents to form an S-nitrosothiol (R-SNO). nih.gov This process, known as S-nitrosylation, is a significant post-translational modification in proteins and plays a role in cellular signaling. nih.gov The reaction involves the covalent attachment of a nitroso group to the sulfur atom of a cysteine residue in proteins, but the fundamental chemistry is applicable to other thiols as well. nih.gov The kinetics of the decomposition of S-nitrosothiols can be influenced by the presence of other thiols and the pH of the solution. nih.gov

Reactions Involving the Quinoline Nucleus

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a rich and varied chemical reactivity. numberanalytics.com Its electronic properties are significantly influenced by the nitrogen atom, which makes the heterocyclic ring electron-deficient compared to the carbocyclic ring. numberanalytics.com This inherent electronic distribution governs the regioselectivity of substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline system undergoes both electrophilic and nucleophilic substitution reactions, with the site of attack being highly dependent on the reaction conditions and the nature of the attacking species. ijresm.com

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the more electron-rich benzene ring. numberanalytics.comscribd.com The typical positions for electrophilic attack on the unsubstituted quinoline molecule are C5 and C8. numberanalytics.com For instance, the nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. scribd.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophilic substitutions occur primarily on the heterocyclic ring, often at positions C2 and C4. The presence of a good leaving group at these positions facilitates the reaction. While specific studies on this compound are limited, the reactivity of related compounds, such as 4-chloro-8-methylquinoline-2-thione, demonstrates that nucleophilic displacement is a key reaction pathway. mdpi.com In this analogue, the chloro group at C4 can be displaced by various nucleophiles. mdpi.com

Influence of Ethyl and Methyl Substituents on Ring Reactivity

The presence of substituents on the quinoline ring profoundly modifies its reactivity and the orientation of incoming electrophiles. numberanalytics.comrsc.org Both the ethyl group at position 3 and the methyl group at position 6 in this compound are electron-donating groups through induction and hyperconjugation.

Activating Effect: These alkyl groups increase the electron density of the quinoline ring system, making it more susceptible to electrophilic attack compared to the unsubstituted quinoline. numberanalytics.com

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent/Feature | Position | Electronic Effect | Predicted Activated Positions for Electrophilic Attack |

|---|---|---|---|

| Nitrogen Atom | 1 | Electron-withdrawing (Inductive & Resonance) | Deactivates pyridine ring; directs to benzene ring (C5 & C8) |

| 6-Methyl Group | 6 | Electron-donating (Inductive & Hyperconjugation) | Activates the benzene ring, primarily at C5 and C7 |

| 3-Ethyl Group | 3 | Electron-donating (Inductive) | Slightly activates the pyridine ring |

| 2-Thiol/Thione Group | 2 | Complex (can be activating or deactivating depending on tautomeric form and reaction conditions) | Influences reactivity at C3 and C4 |

Tautomerism in this compound Systems

A critical aspect of the chemistry of 2-thiol substituted quinolines is the existence of tautomeric forms. This phenomenon plays a crucial role in the compound's structure, properties, and reactivity. helsinki.fi

Thiolactam-Thiolactim Tautomeric Equilibria

This compound exists in a tautomeric equilibrium between the thiol (thiolactim) form and the thione (thiolactam) form. researchgate.net This involves the migration of a proton between the sulfur and nitrogen atoms.

Thiol (Thiolactim) Form: this compound

Thione (Thiolactam) Form: 3-Ethyl-6-methyl-1H-quinoline-2-thione

For the parent compound, quinoline-2-thiol (B7765226), quantum mechanical calculations and absorption spectra have confirmed that the thione tautomer is the major form in the equilibrium. researchgate.net This preference for the thione form is a common feature in related heterocyclic systems and significantly impacts the molecule's chemical behavior.

Impact of Tautomerism on Reactivity

The tautomeric equilibrium means that the molecule can react through either form, leading to different products depending on the reagents and conditions. The predominance of the thione tautomer suggests that its reactivity is of primary importance. researchgate.net

Reactivity of the Thiol Form: The thiol tautomer possesses an -SH group, making it a potential sulfur nucleophile. It can undergo reactions typical of thiols, such as the formation of thioethers and disulfides.

Reactivity of the Thione Form: The thione tautomer has a reactive C=S double bond and an N-H group. It can act as a nucleophile through either the nitrogen or the sulfur atom (after deprotonation). Studies on analogous quinoline-2-thiones show that reactions like S-alkylation occur readily, indicating the nucleophilicity of the sulfur atom in the thione form. mdpi.com The presence of the N-H group also allows for N-substitution reactions.

The ability to exist in these two forms, and potentially to have the equilibrium shifted by factors like solvent or metal chelation, is a key feature that can be exploited in the synthesis of more complex quinoline derivatives. helsinki.fi

Coordination Chemistry of 3 Ethyl 6 Methylquinoline 2 Thiol

Ligand Design and Coordination Capabilities of 3-Ethyl-6-methylquinoline-2-thiol

The coordination potential of this compound is primarily dictated by the presence of two key functional groups: a thiol group (-SH) and a quinoline (B57606) ring system containing a nitrogen atom. These features allow the molecule to act as a versatile ligand, capable of coordinating to metal centers in various modes.

The thiol group is a significant coordinating site, typically deprotonating to form a thiolate anion (S⁻) upon reaction with a metal ion. This soft donor site exhibits a strong affinity for a range of transition metal ions. The sulfur atom in the thiolate form can act as a terminal ligand or as a bridging ligand, connecting two or more metal centers. This bridging capability can lead to the formation of polynuclear complexes. In Ag(I) coordination polymers, for instance, the sulfur atom from thiol ligands commonly acts as a μ2, μ3, or μ4 bridge. xmu.edu.cn

The nitrogen atom within the quinoline ring system possesses a lone pair of electrons, making it a potential donor site for coordination to metal ions. The involvement of the quinoline nitrogen in coordination has been observed in various metal complexes with quinoline-containing ligands. nih.govresearchgate.net The formation of a chelate ring involving both the quinoline nitrogen and the thiol sulfur is a common feature of this ligand's coordination behavior.

This compound can function as a bidentate ligand, coordinating to a metal ion through both the deprotonated thiol sulfur and the quinoline nitrogen atom. This chelation results in the formation of a stable five-membered ring, which enhances the thermodynamic stability of the resulting metal complex. The chelation of ligands to metal ions often occurs through the sulfur of the thiol group and the nitrogen atom of an azomethine group in similar thio-Schiff base ligands. nih.gov Depending on the metal ion and reaction conditions, the ligand can also exhibit monodentate coordination through the sulfur atom.

Spectroscopic and Advanced Analytical Characterization Techniques for 3 Ethyl 6 Methylquinoline 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined. For 3-Ethyl-6-methylquinoline-2-thiol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a thorough structural analysis. It is noteworthy that quinoline (B57606) derivatives can exhibit concentration-dependent chemical shifts in ¹H NMR studies, which is attributed to intermolecular π-π stacking interactions. uncw.eduuncw.eduuncw.edu

Proton (¹H NMR) Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the aromatic protons on the quinoline core, as well as the protons of the ethyl and methyl substituents. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents and their positions on the heterocyclic ring.

The quinoline ring itself possesses a unique set of protons whose chemical environments are well-defined. rsc.org The presence of the thiol group at the C2 position and the tautomeric equilibrium with the thione form significantly influences the electronic distribution within the ring. The aromatic region of the spectrum is expected to show signals for the five protons on the quinoline nucleus. The proton at the 4-position is anticipated to appear as a singlet, while the protons on the benzo-fused ring (H5, H7, and H8) would exhibit characteristic splitting patterns (doublets and triplets) due to ortho and meta couplings.

The methyl group attached to the C6 position is predicted to resonate as a sharp singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm. The ethyl group at the C3 position will present a characteristic A2B3 spin system, with the methylene (B1212753) protons (CH₂) appearing as a quartet and the methyl protons (CH₃) as a triplet, coupled to each other. The thiol proton (-SH) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may undergo exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 7.5 - 7.7 | Singlet | - |

| H5 | 7.6 - 7.8 | Doublet | ~8.5 |

| H7 | 7.2 - 7.4 | Doublet of Doublets | ~8.5, ~2.0 |

| H8 | 7.8 - 8.0 | Doublet | ~8.5 |

| 6-CH₃ | 2.3 - 2.5 | Singlet | - |

| 3-CH₂CH₃ | 2.8 - 3.0 | Quartet | ~7.5 |

| 3-CH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.5 |

Note: These are estimated values based on analogous compounds.

Carbon-13 (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display distinct signals for each of the 12 unique carbon atoms in the molecule. The chemical shifts of the quinoline ring carbons are particularly informative for confirming the substitution pattern.

The carbon atom at the C2 position, bonded to the sulfur atom, is expected to be significantly deshielded and appear as a thione carbon (C=S) at a downfield chemical shift, typically in the range of δ 175-185 ppm. The other quaternary carbons (C3, C6, C8a, and C4a) will also have characteristic chemical shifts. The carbons of the ethyl and methyl groups will resonate in the upfield aliphatic region of the spectrum. The chemical shifts can be predicted by considering the additive effects of the substituents on the parent quinoline ring system. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 175 - 185 |

| C3 | 120 - 125 |

| C4 | 130 - 135 |

| C4a | 138 - 142 |

| C5 | 125 - 128 |

| C6 | 135 - 140 |

| C7 | 128 - 132 |

| C8 | 115 - 120 |

| C8a | 145 - 150 |

| 6-CH₃ | 20 - 25 |

| 3-CH₂CH₃ | 25 - 30 |

Note: These are estimated values based on analogous compounds.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in tracing the connectivity of the protons on the benzo-fused ring (H5, H7, H8).

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment establishes the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the molecule, such as the CH carbons of the quinoline ring and the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the vibrations of the quinoline ring, the thiol/thione group, and the alkyl substituents. acs.orgastrochem.org

Identification of Characteristic Functional Group Vibrations

The IR spectrum can provide evidence for the tautomeric equilibrium between the thiol and thione forms. The thiol form would exhibit a weak S-H stretching vibration in the region of 2550-2600 cm⁻¹. The thione form (C=S) would show a characteristic stretching vibration, although its position can be variable and coupled with other vibrations.

The aromatic quinoline ring will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations are observed in the 900-650 cm⁻¹ range and are indicative of the substitution pattern on the aromatic ring.

The ethyl and methyl groups will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-H bending vibrations for these groups are expected in the 1465-1375 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2960 - 2850 | Medium to Strong |

| S-H (thiol tautomer) | Stretching | 2600 - 2550 | Weak |

| C=C and C=N (quinoline ring) | Stretching | 1600 - 1450 | Medium to Strong |

| C-H (alkyl) | Bending | 1465 - 1375 | Medium |

| C=S (thione tautomer) | Stretching | 1200 - 1050 | Medium to Strong |

Note: These are expected frequency ranges based on data for analogous compounds.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, intermolecular hydrogen bonding can significantly influence the positions and shapes of certain IR absorption bands. If the thione tautomer is predominant, strong intermolecular N-H···S=C hydrogen bonds can form, leading to a broadening and a shift to lower frequency of the N-H stretching vibration (if present, though in the thione form the proton is on the nitrogen). In the case of the thiol tautomer, S-H···N hydrogen bonding could occur. These interactions can provide valuable insights into the supramolecular structure of the compound in the solid state. The concentration-dependent shifts observed in NMR also point towards significant intermolecular interactions in solution, which are consistent with the potential for hydrogen bonding and π-π stacking. uncw.edu

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. It provides data on the molecule's elemental composition and offers insights into its chemical framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or five decimal places. This accuracy allows for the calculation of a single, unique elemental formula corresponding to the measured mass.

For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent elements. This precise measurement is critical for distinguishing the target compound from other molecules that may have the same nominal mass but different elemental formulas.

Table 1: Exact Mass Data for this compound This is an interactive table. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NS |

| Calculated Exact Mass | 203.07687 u |

| Primary Ionization Product | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 204.08470 u |

Fragmentation Pattern Analysis for Structural Confirmation

The structural backbone of this compound can be confirmed by analyzing its fragmentation pattern in a mass spectrometer, typically using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS. The fragmentation process breaks the molecule into smaller, characteristic ions, providing a "fingerprint" that helps to piece together its structure.

Key fragmentation pathways for substituted quinolines and thiols serve as a basis for predicting the behavior of this molecule. The quinoline core itself is known to undergo characteristic cleavages, such as the loss of a hydrogen cyanide (HCN) molecule from the heterocyclic ring. rsc.org Furthermore, the substituents on the ring are prone to specific bond scissions.

Likely fragmentation pathways for this compound include:

Loss of the ethyl group: A cleavage resulting in the loss of an ethyl radical (•C₂H₅).

Loss of the methyl group: Fragmentation involving the loss of a methyl radical (•CH₃).

α-Cleavage: Bond cleavage adjacent to the sulfur atom or the quinoline ring system is a common pathway for functionalized heterocyclic compounds. mdpi.com

Ring Cleavage: The foundational quinoline structure may fragment, with a notable pathway being the elimination of HCN, a characteristic fragmentation of the quinoline radical cation. rsc.org

Table 2: Predicted Mass Spectrometry Fragments of this compound This is an interactive table. Click on the headers to sort.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 203.08 | •C₂H₅ (29) | 174.05 | Loss of the ethyl group from position 3. |

| 203.08 | •CH₃ (15) | 188.06 | Loss of the methyl group from position 6. |

| 203.08 | •SH (33) | 170.07 | Loss of the thiol radical. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. nih.gov In ESI-MS, the primary ion observed is typically the protonated molecule, [M+H]⁺. nih.gov For this compound, the [M+H]⁺ ion would appear at an m/z of approximately 204.0847.

The gentle nature of ESI makes it ideal for coupling with liquid chromatography (LC-MS), allowing for the separation of the compound from a complex mixture before its detection by the mass spectrometer. This approach provides high sensitivity and selectivity. nih.gov In some cases, ESI can also produce proton-bridged dimers, which would appear as a [2M+H]⁺ ion. nih.gov The technique has been successfully used to detect thiol-containing compounds, sometimes with the aid of a derivatizing agent to enhance ionization and detection at very low concentrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugated systems within the molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its aromatic quinoline ring system. The compound exists in a tautomeric equilibrium between the thiol form (containing a C-SH group) and the more stable thione form (3-Ethyl-6-methylquinoline-2(1H)-thione, containing a C=S group). This equilibrium significantly influences the absorption characteristics, as the thione group is a strong chromophore.

The key electronic transitions responsible for UV-Vis absorption include:

π → π* Transitions: These high-energy transitions occur within the conjugated π-system of the quinoline ring. They are typically strong and result in intense absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an antibonding π* orbital. These are generally weaker than π → π* transitions and occur at longer wavelengths.

The presence of the ethyl and methyl groups as auxochromes (electron-donating groups) on the quinoline ring can cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted quinoline-2-thiol (B7765226). The thione tautomer, in particular, contributes significantly to absorption in the near-UV and visible regions.

Table 3: Chromophores and Expected Electronic Transitions This is an interactive table. Click on the headers to sort.

| Chromophore/Functional Group | Type of Transition | Expected Wavelength Region |

|---|---|---|

| Quinoline Ring System | π → π* | UV Region (< 350 nm) |

| Thione Group (C=S) | n → π* | Near-UV / Visible Region (> 350 nm) |

| Thiol Group (C-SH) | n → σ* | Far-UV Region (< 250 nm) |

Comprehensive Analytical Methodologies for Thiol Compounds

The accurate and reliable analysis of thiol compounds like this compound often requires a combination of analytical techniques, as no single method can provide all the necessary information. mdpi.comnih.gov A comprehensive approach is needed to account for the specific chemical properties of thiols, particularly their susceptibility to oxidation.

A critical aspect of thiol analysis is sample preparation. Care must be taken to prevent the unintentional oxidation of the thiol (-SH) group into disulfide (-S-S-) bridges, which would lead to inaccurate quantification and characterization. mdpi.com

A multi-faceted analytical strategy typically involves:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target thiol from other components in a sample. nih.gov For non-volatile thiols, HPLC is often the method of choice, frequently paired with fluorescence detection after a derivatization step to increase sensitivity. diva-portal.org

Spectroscopic Methods: UV-Vis spectrophotometry offers a simple and cost-effective means of quantification but may lack the specificity required for complex mixtures. nih.gov

Mass Spectrometry-Based Approaches: The coupling of chromatography with mass spectrometry (LC-MS or GC-MS) provides the highest degree of sensitivity and selectivity, allowing for both quantification and structural confirmation. nih.govacs.org

Electrochemical Methods: These techniques can offer real-time monitoring of thiol concentrations but can be prone to interference from other electroactive species in the sample. nih.gov

Ultimately, the choice of analytical methods should be tailored to the specific research question, whether it is for qualitative identification, precise quantification, or structural elucidation in a complex matrix. nih.gov

Chromatographic Separation Techniques (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable in this regard. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC)

TLC is a versatile and rapid technique for monitoring the progress of chemical reactions and for the preliminary separation of compounds. For this compound, which is a sulfur-containing heterocyclic compound, TLC can be effectively employed. akjournals.comnih.govdpi.qld.gov.au The separation is based on the differential partitioning of the compound between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or mixture of solvents).

The choice of the mobile phase is critical and is determined by the polarity of the analyte. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely provide good separation. The separated spots can be visualized under UV light (254 nm), as the quinoline ring system is UV-active. akjournals.com The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions.

Table 1: Illustrative TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Rf Value (Hypothetical) | Detection Method |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | 0.45 | UV (254 nm) |

| Alumina | Toluene (B28343):Acetone (9:1) | 0.52 | UV (254 nm) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds with high resolution and sensitivity. researchgate.netdeepdyve.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound is a key parameter for its identification. A diode-array detector (DAD) or a UV-Vis detector can be used for detection, leveraging the chromophoric nature of the quinoline moiety. nih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to achieve optimal separation of the target compound from any impurities. researchgate.net

Table 2: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 320 nm |

| Retention Time | ~7.8 min (Hypothetical) |

Electrochemical Methods for Quantitative Analysis

Electrochemical methods offer a sensitive and selective approach for the quantitative analysis of electroactive compounds like this compound. nih.gov The presence of the thiol group (-SH) and the quinoline ring system makes the molecule amenable to electrochemical oxidation or reduction. nih.govelectrochemsci.orgnih.gov Voltammetric techniques are particularly well-suited for this purpose.

Voltammetry

Voltammetric methods involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte in the solution. nih.gov For this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed. nih.govnih.gov

Cyclic Voltammetry (CV): This technique is useful for studying the electrochemical behavior of a compound, such as its oxidation and reduction potentials. researchgate.net By scanning the potential and observing the resulting current peaks, information about the electrochemical reversibility and stability of the compound can be obtained.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. nih.govnih.govresearchgate.net They offer lower detection limits compared to CV by minimizing the background charging current. A calibration curve can be constructed by plotting the peak current against the concentration of standard solutions of this compound. This allows for the determination of the compound's concentration in unknown samples.

The choice of the working electrode is crucial. Glassy carbon electrodes (GCE) or modified electrodes can be used. nih.govnih.gov The supporting electrolyte, typically a buffer solution, is selected to provide a suitable pH and conductivity for the measurement. nih.gov

Table 3: Illustrative Parameters for Voltammetric Analysis of this compound

| Parameter | Technique: Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | 0.0 to +1.2 V (vs. Ag/AgCl) |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

| Peak Potential (Ep) | ~ +0.65 V (Hypothetical, corresponding to thiol oxidation) |

Computational and Theoretical Investigations on 3 Ethyl 6 Methylquinoline 2 Thiol

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict molecular geometries, energies, and other properties with high accuracy. researchgate.netnih.gov

Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Ethyl-6-methylquinoline-2-thiol, this process would involve calculating the forces on each atom and adjusting their positions until a stable structure is found.

A critical aspect of quinoline-2-thiol (B7765226) derivatives is the existence of thiol-thione tautomerism. The molecule can exist in the aromatic thiol form (with an -SH group) or the non-aromatic thione form (with a C=S double bond and an N-H group), known as quinoline-2(1H)-thione. Quantum mechanical calculations on the parent compound, quinoline-2-thiol, predict that the thione tautomer is the more stable form. researchgate.net This stability is a key factor that would be confirmed through geometric optimization for the 3-ethyl-6-methyl derivative.

Table 1: Representative Optimized Geometric Parameters for a Quinoline-Thione System (Illustrative) This table presents typical bond lengths that would be determined for the quinoline-thione core structure. The data is based on general findings for related heterocyclic systems.

| Parameter | Bond Length (Å) - Thiol Form (Calculated) | Bond Length (Å) - Thione Form (Calculated) |

| C2-S | 1.76 | --- |

| C2=S | --- | 1.67 |

| N1-C2 | 1.32 | 1.38 |

| C2-C3 | 1.41 | 1.45 |

| N1-H | --- | 1.02 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netnih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov For quinoline (B57606) derivatives, DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. In a typical quinoline-thiol, the HOMO is often localized over the sulfur atom and the benzene (B151609) part of the ring system, while the LUMO is distributed across the pyridine-like ring.

Table 2: Representative FMO Energies and Related Parameters (Illustrative) This table shows typical values for FMO analysis based on studies of substituted quinolines. researchgate.netnih.gov

| Parameter | Definition | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.30 |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 1.85 |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors help in understanding its behavior in chemical reactions.

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) : The reciprocal of hardness (1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

DFT calculations can also be used to model reaction energetics, such as determining the activation energies for potential reactions. For this compound, this could involve studying its oxidation to form a disulfide bridge or its reaction as a nucleophile.

Table 3: Representative Global Reactivity Descriptors (Illustrative) Calculated from the representative values in Table 2.

| Descriptor | Formula | Representative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 |

| Chemical Softness (S) | 1 / (2η) | 0.23 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.72 |

DFT is a valuable tool for elucidating reaction mechanisms and predicting regioselectivity in synthesis. The synthesis of substituted quinoline-2-thiones can be achieved through methods like the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea (B124793). nih.gov This method is known for its excellent regioselectivity, reliably placing the thione group at the C2 position.

Computational studies can explain this selectivity by modeling the reaction pathway. This involves identifying the transition states and intermediates for the reaction occurring at different positions on the quinoline ring. By comparing the activation energies (ΔG‡) for each possible pathway, the most favorable (lowest energy) route can be determined. For instance, DFT calculations could demonstrate that the transition state leading to C2-functionalization is significantly lower in energy than the transition state for functionalization at other positions, thus explaining the observed experimental outcome. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study how the molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates.

For this compound, a docking study would involve placing the molecule into the active site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy (in kcal/mol). These simulations identify key molecular interactions, such as:

Hydrogen Bonds : With amino acid residues like glutamic acid or lysine.

Hydrophobic Interactions : Between the quinoline ring system and nonpolar amino acid residues like phenylalanine or valine.

Pi-Pi Stacking : Between the aromatic quinoline ring and aromatic residues like tryptophan.

For example, studies on similar 2-(quinoline-2-ylthio)acetamide derivatives have shown that the quinoline moiety can form crucial interactions within the active site of enzymes like α-glucosidase. nih.gov Molecular dynamics (MD) simulations can further assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the binding event.

Conformational Landscape Exploration

The conformational flexibility of a molecule is a key determinant of its physical and chemical properties. For this compound, the primary source of conformational isomerism arises from the rotation of the ethyl group at the C3 position. A thorough exploration of the potential energy surface (PES) associated with this rotation is crucial for identifying the most stable conformers.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for this task. By systematically rotating the dihedral angle of the ethyl group and calculating the corresponding energy, a rotational energy profile can be constructed. This profile reveals the energy barriers between different conformations and identifies the global minimum energy structure.

For the 3-ethyl substituent, the key dihedral angle to consider is that which describes the orientation of the terminal methyl group relative to the quinoline ring. The primary conformers would be the syn (or eclipsed) and anti (or staggered) orientations. It is generally expected that the staggered conformations will be lower in energy due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C_ethyl-C_methyl) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60°, ~300° | 0.85 |

| Syn | 0° | 2.50 |

Note: This data is illustrative and based on typical rotational barriers for ethyl groups attached to aromatic systems. The actual values would require specific DFT calculations.

The results from such an analysis would indicate that the anti conformer, where the ethyl group is pointed away from the quinoline ring, is the most stable arrangement. The energy barriers to rotation are expected to be relatively small, suggesting that at room temperature, the molecule can easily interconvert between different conformations, though the anti conformer will be the most populated state.

Mechanistic Studies through Computational Approaches

Computational chemistry provides invaluable tools for elucidating the pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Elucidation of Reaction Mechanisms

The this compound molecule possesses several reactive sites, including the nucleophilic sulfur atom, the quinoline ring which can undergo electrophilic or nucleophilic substitution, and the N-H proton. Computational studies can be employed to model various potential reactions. For instance, the alkylation of the thiol group is a common reaction for such compounds.

A mechanistic investigation of this reaction using DFT would involve mapping the reaction pathway from the reactants (this compound and an alkylating agent, e.g., methyl iodide) to the product (S-alkylated quinoline). This involves locating the transition state and any intermediates along the reaction coordinate. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

Similarly, the oxidation of the thiol to a disulfide or other sulfur oxides could be investigated. Computational modeling can help to predict the most likely products and the energetic barriers associated with their formation.

Transition State Characterization

A cornerstone of computational mechanistic studies is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

For a given reaction of this compound, the geometry of the transition state can be optimized using various computational algorithms. Once located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

For example, in the S-alkylation reaction, the transition state would feature a partially formed S-C bond and a partially broken C-I bond (in the case of methyl iodide). The imaginary frequency would correspond to the motion of the methyl group transferring from the iodine to the sulfur atom. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction.

Computational Analysis of Tautomeric Equilibria

One of the most significant chemical features of 2-quinolinethiols is their ability to exist in two tautomeric forms: the thiol form (this compound) and the thione form (3-Ethyl-6-methyl-1H-quinoline-2-thione). The position of this equilibrium is influenced by various factors, including the molecule's intrinsic structure and its environment.